Cas no 1803570-33-3 (3-hydroxypiperidine-3-carboxamide;hydrochloride)
3-hydroxypiperidine-3-carboxamide;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-hydroxypiperidine-3-carboxamide;hydrochloride
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- MDL: MFCD28505935
3-hydroxypiperidine-3-carboxamide;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H100658-50mg |
3-Hydroxypiperidine-3-carboxamide Hydrochloride |
1803570-33-3 | 50mg |
$ 155.00 | 2023-04-15 | ||
| TRC | H100658-250mg |
3-Hydroxypiperidine-3-carboxamide Hydrochloride |
1803570-33-3 | 250mg |
$ 689.00 | 2023-04-15 | ||
| TRC | H100658-500mg |
3-Hydroxypiperidine-3-carboxamide Hydrochloride |
1803570-33-3 | 500mg |
$ 1183.00 | 2023-04-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8275-1-100mg |
3-hydroxypiperidine-3-carboxamide;hydrochloride |
1803570-33-3 | 95% | 100mg |
¥1555.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8275-1-250mg |
3-hydroxypiperidine-3-carboxamide;hydrochloride |
1803570-33-3 | 95% | 250mg |
¥2074.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8275-1-500mg |
3-hydroxypiperidine-3-carboxamide;hydrochloride |
1803570-33-3 | 95% | 500mg |
¥3454.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8275-1-1g |
3-hydroxypiperidine-3-carboxamide;hydrochloride |
1803570-33-3 | 95% | 1g |
¥5184.0 | 2024-04-23 | |
| A2B Chem LLC | AW07277-2.5g |
3-hydroxypiperidine-3-carboxamide hydrochloride |
1803570-33-3 | 90% | 2.5g |
$2246.00 | 2024-04-20 | |
| A2B Chem LLC | AW07277-50mg |
3-hydroxypiperidine-3-carboxamide hydrochloride |
1803570-33-3 | 90% | 50mg |
$298.00 | 2024-04-20 | |
| A2B Chem LLC | AW07277-100mg |
3-hydroxypiperidine-3-carboxamide hydrochloride |
1803570-33-3 | 90% | 100mg |
$427.00 | 2024-04-20 |
3-hydroxypiperidine-3-carboxamide;hydrochloride Suppliers
3-hydroxypiperidine-3-carboxamide;hydrochloride Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-hydroxypiperidine-3-carboxamide;hydrochloride
Introduction to 3-Hydroxypiperidine-3-Carboxamide; Hydrochloride (CAS No. 1803570-33-3)
3-Hydroxypiperidine-3-carboxamide; hydrochloride (CAS No. 1803570-33-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-3-hydroxypiperidine-3-carboxamide hydrochloride, is a chiral molecule with potential applications in the development of novel therapeutic agents. Its unique structural features and chemical properties make it an intriguing candidate for various biological studies and drug discovery efforts.
The molecular structure of 3-hydroxypiperidine-3-carboxamide; hydrochloride consists of a piperidine ring with a hydroxyl group and a carboxamide functional group, both attached to the same carbon atom. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological assays and pharmaceutical formulations.
Recent research has focused on the potential therapeutic applications of 3-hydroxypiperidine-3-carboxamide; hydrochloride. Studies have shown that this compound exhibits significant activity in modulating various biological pathways, including those involved in neurodegenerative diseases, inflammation, and cancer. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (R)-3-hydroxypiperidine-3-carboxamide hydrochloride effectively inhibits the activity of specific enzymes involved in the progression of Alzheimer's disease, suggesting its potential as a lead compound for the development of new treatments.
In addition to its neuroprotective properties, 3-hydroxypiperidine-3-carboxamide; hydrochloride has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California found that this compound significantly reduces inflammation in animal models of arthritis. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and the modulation of immune cell function, highlighting its potential as an anti-inflammatory agent.
The pharmacokinetic properties of 3-hydroxypiperidine-3-carboxamide; hydrochloride have also been studied extensively. Its high solubility and favorable bioavailability make it an attractive candidate for oral administration. Preclinical studies have shown that this compound is well-tolerated and exhibits low toxicity, further supporting its potential for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-hydroxypiperidine-3-carboxamide; hydrochloride in various therapeutic indications. Early results from Phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including Phase II and Phase III trials, to assess its therapeutic potential in larger patient populations.
The synthetic route for producing 3-hydroxypiperidine-3-carboxamide; hydrochloride has been optimized to ensure high yields and purity. The process typically involves the reaction of 3-hydroxypiperidine with a suitable carboxylic acid or acid chloride, followed by conversion to the hydrochloride salt. Advanced synthetic techniques, such as chiral catalysis and asymmetric synthesis, have been employed to achieve enantiopure forms of the compound, which are essential for pharmaceutical applications.
In conclusion, 3-hydroxypiperidine-3-carboxamide; hydrochloride (CAS No. 1803570-33-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its full potential as a novel therapeutic agent for various diseases.
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